molecular formula C21H12F6N4O B12725214 2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile CAS No. 1018971-95-3

2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile

Cat. No.: B12725214
CAS No.: 1018971-95-3
M. Wt: 450.3 g/mol
InChI Key: ZEDODTZELVBHTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GSK-971086 involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GSK-971086 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Cyclization: Cyclization reactions can be used to form ring structures within the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including its effects on cellular processes.

    Medicine: GSK-971086 has been investigated for its potential therapeutic applications, including its use as an androgen receptor modulator.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

GSK-971086 acts as an androgen receptor modulator. It binds to androgen receptors and modulates their activity, influencing various cellular pathways. The compound’s mechanism of action involves the regulation of gene expression and protein synthesis, leading to its observed effects in biological systems .

Comparison with Similar Compounds

GSK-971086 can be compared with other androgen receptor modulators, such as:

    Enobosarm: Another selective androgen receptor modulator with similar biological activities.

    LGD-4033: Known for its high affinity for androgen receptors and its potential therapeutic applications.

Properties

CAS No.

1018971-95-3

Molecular Formula

C21H12F6N4O

Molecular Weight

450.3 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)-1-[[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]indole-5-carbonitrile

InChI

InChI=1S/C21H12F6N4O/c1-11-7-15-16(6-5-13(9-28)18(15)21(25,26)27)31(11)10-17-29-19(32-30-17)12-3-2-4-14(8-12)20(22,23)24/h2-8H,10H2,1H3

InChI Key

ZEDODTZELVBHTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3=NOC(=N3)C4=CC(=CC=C4)C(F)(F)F)C=CC(=C2C(F)(F)F)C#N

Origin of Product

United States

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